



Application Notes and Protocols for LY2033298 in Rodent Models of Psychosis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LY2033298, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR), in preclinical rodent models of psychosis.

Introduction

LY2033298 is a selective positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1][2][3][4] It enhances the affinity and efficacy of the endogenous neurotransmitter acetylcholine (ACh) at the M4 receptor.[1][2][3] The M4 receptor is a key regulator of dopaminergic activity in brain regions implicated in the pathophysiology of schizophrenia.[3][4] Consequently, M4 PAMs like LY2033298 represent a promising therapeutic strategy for treating psychosis with a mechanism of action distinct from current antipsychotics that primarily target dopamine and serotonin receptors.[3] This document outlines the mechanism of action, summarizes key in vitro and in vivo data, and provides detailed protocols for using LY2033298 in established rodent models of psychosis.

Mechanism of Action

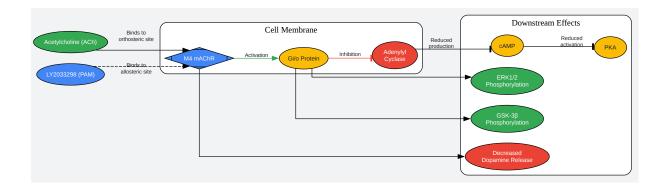
LY2033298 binds to an allosteric site on the M4 mAChR, distinct from the orthosteric site where acetylcholine binds.[1][2] This binding potentiates the effect of ACh, leading to enhanced downstream signaling. This potentiation is characterized by an increase in the proportion of high-affinity agonist-receptor complexes.[1][2] LY2033298 exhibits "functional selectivity" or



"stimulus bias," meaning its modulatory effects can vary depending on the specific downstream signaling pathway being measured.[1][2][5] Key signaling pathways modulated by LY2033298 in the context of M4 receptor activation include:

- G-protein activation: Measured by [35S]GTPyS binding.[1][2]
- MAPK/ERK pathway: Assessed via phosphorylation of extracellular signal-regulated kinases
 1 and 2 (ERK1/2).[1][2][5]
- GSK-3β pathway: Measured by the phosphorylation of glycogen synthase kinase 3β.[1][2][5]
- Neurotransmitter release: LY2033298 has been shown to reduce acetylcholine release in the striatum.[1][2]

The antipsychotic-like effects of LY2033298 are primarily mediated through the M4 receptor, as its efficacy is significantly diminished in M4 mAChR knockout mice.[1][6]



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M4 Receptor Signaling Pathway



Data Presentation

In Vitro Activity of LY2033298

Assay	Species/Cell Line	Parameter	Value	Reference
[3H]-NMS Binding	Human M4 (CHO cells)	ACh pKi (control)	5.84 ± 0.05	[7]
[3H]-NMS Binding	Human M4 (CHO cells)	ACh pKi (+10 μM LY2033298)	6.99 ± 0.06	[7]
[3H]-NMS Binding	Mouse M4 (CHO cells)	ACh pKi (control)	5.74 ± 0.06	[7]
[3H]-NMS Binding	Mouse M4 (CHO cells)	ACh pKi (+10 μM LY2033298)	6.43 ± 0.07	[7]
[3H]-NMS Binding	Human M4	LY298 pKB	5.65 ± 0.07	[8]
[3H]-NMS Binding	Human M4	ACh Binding Affinity Increase with LY298	~400-fold	[8]
pERK1/2 Signaling	Human M4	LY298 pKB	5.65 ± 0.07	[8]

In Vivo Activity of LY2033298 in Rodent Models of Psychosis



Model	Species	Treatment	Dose (mg/kg)	Effect	Reference
Conditioned Avoidance Responding (CAR)	Wild-Type Mice	LY2033298	30	No significant effect alone	[1]
Conditioned Avoidance Responding (CAR)	Wild-Type Mice	Oxotremorine	0.1	~55% reduction in avoidance responses	[1]
Conditioned Avoidance Responding (CAR)	Wild-Type Mice	LY2033298 + Oxotremorine	30 + 0.1	Significant potentiation of oxotremorine' s effect	[1]
Conditioned Avoidance Responding (CAR)	M4 KO Mice	LY2033298 + Oxotremorine	30 + 0.1	Attenuated response compared to Wild-Type	[1][9]
Amphetamine -Induced Hyperlocomot ion	Rats	VU0152100 (another M4 PAM)	-	Dose- dependent reversal of hyperlocomot ion	[10]
Prepulse Inhibition (PPI)	Rodents	Xanomeline (M1/M4 agonist)	-	Reversal of apomorphine- induced deficits	[6]
Light-induced phase shifts	Hamsters	LY2033298	10-40	No effect alone	[11]
Light-induced phase shifts	Hamsters	LY2033298 + Oxotremorine	20 + (0.01- 0.04)	Enhanced inhibition of phase delays	[11]



Experimental Protocols

The following are detailed protocols for key behavioral assays used to evaluate the antipsychotic-like properties of LY2033298 in rodents.

Protocol 1: Conditioned Avoidance Responding (CAR) in Mice

This model assesses the ability of a compound to reduce a learned avoidance response, a characteristic of many clinically effective antipsychotics.

Materials:

- Male C57BL/6J mice (or M4 mAChR knockout and wild-type littermates), 8-12 weeks old
- LY2033298
- Oxotremorine
- Vehicle (e.g., 20% β-cyclodextrin or 1% Tween 80 in saline)
- Shuttle boxes with a grid floor, a light, and an auditory cue source
- Computerized control system for stimulus presentation and data recording

Procedure:

- Acclimation: Acclimate mice to the testing room for at least 1 hour before each session.
 Handle mice for several days prior to the start of the experiment.
- Drug Preparation: Prepare fresh solutions of LY2033298 and oxotremorine in the chosen vehicle on each testing day.
- Training Phase (typically 3-5 days):
 - Place a mouse in the shuttle box for a 5-minute habituation period.



- Initiate trials consisting of a conditioned stimulus (CS), such as a light and a tone, for 10 seconds.
- The CS is followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.5 mA)
 delivered through the grid floor for a maximum of 10 seconds.
- If the mouse moves to the other side of the shuttle box during the CS, it is recorded as an "avoidance response," and the trial terminates.
- If the mouse moves to the other side during the US, it is recorded as an "escape response."
- If the mouse fails to move during both the CS and US, it is recorded as an "escape failure."
- The inter-trial interval should be randomized (e.g., average of 30 seconds).
- Conduct 50-100 trials per daily session.
- Training is complete when mice reach a stable baseline of >80% avoidance responses.

Testing Phase:

- Administer vehicle, LY2033298 (e.g., 30 mg/kg, i.p.), oxotremorine (e.g., 0.1 mg/kg, s.c.),
 or a combination of LY2033298 and oxotremorine.
- The pre-treatment time will depend on the route of administration and known pharmacokinetics of the compounds (e.g., 30 minutes for i.p. injection).
- Place the mouse in the shuttle box and conduct a test session identical to the training sessions.
- Record the number of avoidance responses, escape responses, and escape failures.

Data Analysis:

Calculate the percentage of avoidance responses for each treatment group.



 Analyze the data using appropriate statistical methods, such as ANOVA followed by posthoc tests, to compare treatment groups. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of an antipsychotic-like effect.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rats

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Materials:

- Male Sprague-Dawley rats (250-350 g)
- LY2033298
- Apomorphine (or another PPI-disrupting agent like phencyclidine or dizocilpine)
- Vehicle
- Startle chambers with a loudspeaker for delivering acoustic stimuli and a sensor to measure whole-body startle.

Procedure:

- Acclimation: Acclimate rats to the testing room for at least 1 hour before the session.
- Drug Preparation: Prepare fresh solutions of all compounds on the day of testing.
- Experimental Session:
 - Place the rat in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65 dB).
 - The session consists of a series of trials presented in a pseudo-random order:
 - Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).



- Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 73, 81, or 89 dB for 20 ms) presented 100 ms before the 120 dB pulse.
- No-stimulus trials: Background noise only, to measure baseline movement.
- The startle response (amplitude) is measured for 65 ms following the onset of the startling stimulus.

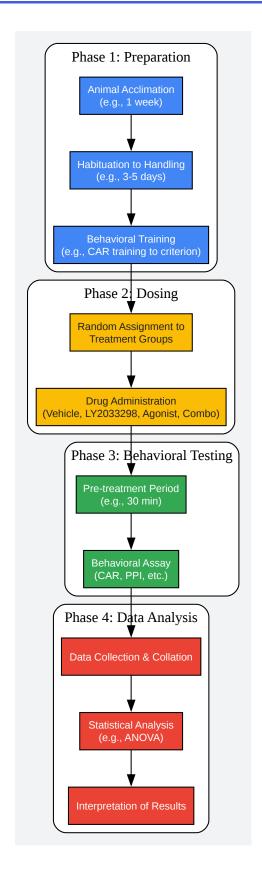
· Treatment and Testing:

- To test the ability of LY2033298 to reverse a PPI deficit, first administer the PPI-disrupting agent (e.g., apomorphine, 0.5 mg/kg, s.c.).
- At an appropriate time before the disrupting agent (e.g., 15 minutes), administer vehicle or LY2033298 (e.g., 10, 20, 40 mg/kg, p.o.).
- Place the rats in the startle chambers and begin the PPI session after the appropriate pretreatment time.

• Data Analysis:

- Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100
 [(startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)] * 100
- Analyze the data using ANOVA with treatment and prepulse intensity as factors. A significant reversal of the apomorphine-induced deficit in PPI suggests antipsychotic-like potential.





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General Experimental Workflow



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